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Compound Name:
2-(Trifluoromethyl)pyrimidine-4-

carboxylic acid

Cat. No.: B1394137 Get Quote

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Introduction: The Strategic Importance of a
Fluorinated Heterocycle
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation

of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The

trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's

electronic properties, lipophilicity, metabolic stability, and binding affinity. When this powerful

functional group is appended to a pyrimidine core—a privileged heterocycle found in numerous

bioactive compounds and pharmaceuticals—the resulting molecule becomes a highly valuable

building block.

This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)pyrimidine-4-
carboxylic acid, a key intermediate that marries the benefits of the trifluoromethyl group with

the versatile reactivity of a carboxylic acid on a biologically relevant pyrimidine framework. We

will delve into its fundamental physical and chemical properties, spectroscopic signature,

reactivity, and applications, offering field-proven insights for its effective use in research and

development.

Part 1: Core Physicochemical and Molecular Profile
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A thorough understanding of a compound's fundamental properties is critical for its successful

application in synthesis and biological screening. The data presented below have been

consolidated from various chemical suppliers and databases to provide a reliable reference

point.

Molecular Structure and Identity
IUPAC Name: 2-(trifluoromethyl)pyrimidine-4-carboxylic acid

CAS Number: 878742-59-7[1]

Molecular Formula: C₆H₃F₃N₂O₂[1]

Molecular Weight: 192.1 g/mol [1][2]

InChI Key: HGFBZPMMYNDNLR-UHFFFAOYSA-N

Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound.

Property Value Source(s)

Physical Form Solid

Boiling Point 220.7 ± 40.0 °C at 760 mmHg

pKa (Predicted) 1.67 ± 0.25 [3]

Storage Temperature 4°C, Sealed in dry conditions [3]

Expert Insight: The predicted pKa value of ~1.67 is notably acidic for a carboxylic acid. This is a

direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group and

the pyrimidine ring, which stabilize the carboxylate conjugate base. This enhanced acidity has

implications for its reactivity, solubility in aqueous media at different pH values, and potential

biological interactions.

Part 2: Spectroscopic Characterization
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Spectroscopic analysis is indispensable for confirming the identity and purity of 2-
(Trifluoromethyl)pyrimidine-4-carboxylic acid. The following sections describe the expected

spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The acidic proton of

the carboxyl group (–COOH) will typically appear as a broad singlet significantly downfield,

often around 12 δ, though its chemical shift is dependent on concentration and solvent[4].

The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region,

with their specific chemical shifts and coupling patterns dictated by the electronic

environment.

¹³C NMR: The carbon spectrum provides key structural information. The carboxyl carbon

(C=O) is expected to resonate in the 165 to 185 δ range[4]. The carbon atom attached to the

trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

The remaining carbons of the pyrimidine ring will have characteristic shifts.

Infrared (IR) Spectroscopy
The IR spectrum is highly diagnostic for the carboxylic acid functionality.

O–H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹,

characteristic of the hydrogen-bonded O–H stretch in a carboxylic acid dimer[4].

C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹

corresponding to the carbonyl stretch[4]. Its exact position can indicate whether the acid is in

a dimeric (lower wavenumber) or monomeric state.

Part 3: Chemical Reactivity and Synthetic Utility
The true value of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid lies in its chemical

reactivity, which allows it to serve as a versatile scaffold for building more complex molecules.

Acidity and Salt Formation
As a carboxylic acid, it readily reacts with bases to form carboxylate salts. This property can be

exploited to enhance its solubility in aqueous solutions for biological assays or purification
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processes.

Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a gateway to a wide array of functional group transformations,

most notably the formation of amides and esters, which are fundamental reactions in

pharmaceutical synthesis[5].

Amide Bond Formation: This is arguably the most critical reaction for this compound in drug

discovery. Coupling with a diverse range of primary or secondary amines using standard

coupling reagents (e.g., HATU, HOBt/EDC) yields a library of novel pyrimidine-4-

carboxamides. This reaction is central to structure-activity relationship (SAR) studies.

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or

using coupling reagents will produce the corresponding esters. Esters can serve as prodrugs

or be used as intermediates for further synthetic manipulations.

Influence of the Trifluoromethyl Group
The -CF3 group is a strong electron-withdrawing group. This has two major effects on the

pyrimidine ring:

Deactivation: It deactivates the ring towards electrophilic aromatic substitution.

Activation: It activates the ring for nucleophilic aromatic substitution (SNAAr), should a

suitable leaving group be present at another position on the ring.

This electronic profile is a key feature that medicinal chemists leverage to tune the properties

and reactivity of the final drug candidates.

Part 4: Synthesis and Experimental Protocols
Illustrative Synthetic Pathway
A common approach to synthesizing pyrimidine derivatives involves the condensation of a 1,3-

dicarbonyl compound or its equivalent with an amidine. A patented method for preparing 2-
(Trifluoromethyl)pyrimidine-4-carboxylic acid and its derivatives involves a multi-step

process that can be generalized as follows[6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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